5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
Description
This compound (CAS: 303106-93-6) is a pyrazole-based carbohydrazide derivative featuring two critical substituents:
- 4-Diethylaminobenzylidene moiety: Provides electron-donating properties, influencing charge distribution and receptor binding .
Pyrazole carbohydrazides are widely studied for their pharmacological activities, including analgesic, antimicrobial, and receptor antagonism properties .
Properties
CAS No. |
303106-93-6 |
|---|---|
Molecular Formula |
C28H29N5O2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H29N5O2/c1-3-33(4-2)24-14-10-21(11-15-24)19-29-32-28(34)27-18-26(30-31-27)23-12-16-25(17-13-23)35-20-22-8-6-5-7-9-22/h5-19H,3-4,20H2,1-2H3,(H,30,31)(H,32,34)/b29-19+ |
InChI Key |
WCLIKUIZSUKNRS-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(diethylamino)benzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate pyrazole derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The benzyloxy group in the target compound likely improves membrane permeability compared to methyl or phenyl substituents.
- Diethylamino vs. dimethylamino: The former may enhance bioavailability due to increased electron-donating capacity and steric effects .
2.3. Structural and Electronic Properties
- Crystallography: Analogs like (E)-N'-(4-dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were resolved using SHELXL, revealing planar hydrazide linkages and intermolecular hydrogen bonding . The target compound likely adopts a similar conformation, stabilized by N–H⋯O and C–H⋯π interactions.
- Benzyloxy substituents may reduce solubility but enhance blood-brain barrier penetration .
Biological Activity
5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antioxidant and anti-cancer agent . This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a relatively high molecular weight and complexity. Its structure features a pyrazole ring, a carbohydrazide moiety, and various aromatic substituents that contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the hydrazone linkage through condensation reactions between carbonyl compounds and hydrazine derivatives.
- Control of reaction conditions to ensure high yields and purity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. Preliminary studies suggest that this compound demonstrates a strong ability to scavenge free radicals, potentially outperforming standard antioxidants like protocatechuic acid .
Anti-Cancer Activity
The anti-cancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in several types of cancer, including breast and gastric cancers. The compound's effectiveness varies across different cell lines, with IC50 values typically ranging from 2.5 to 20.2 µM .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer). The observed IC50 values indicate a concentration-dependent effect on cell viability.
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. This inhibition could contribute to its anti-cancer effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound among structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Chlorobenzyl)oxy)phenyl-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide | Chlorobenzyl and methyl groups | Anti-cancer properties | Methyl group enhances lipophilicity |
| N'-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide | Nitro and bromo substituents | Antimicrobial activity | Presence of nitro group |
| 5-(4-Benzyloxy)phenyl-N'-(4-diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide | Benzyloxy and diethylamino groups | Antioxidant properties | Diethylamino enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
